(5-((2-Chlorophenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone
Description
(5-((2-Chlorophenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone is a synthetic organic compound featuring a furan ring substituted with a 2-chlorophenoxymethyl group and a 4-methylpiperidine methanone moiety. This structure combines aromatic, ether, and heterocyclic elements, making it a candidate for diverse biological and chemical applications. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions under controlled conditions.
Properties
Molecular Formula |
C18H20ClNO3 |
|---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
[5-[(2-chlorophenoxy)methyl]furan-2-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C18H20ClNO3/c1-13-8-10-20(11-9-13)18(21)17-7-6-14(23-17)12-22-16-5-3-2-4-15(16)19/h2-7,13H,8-12H2,1H3 |
InChI Key |
HROOUULWXOGBLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of (5-((2-Chlorophenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone involves multiple steps, typically starting with the preparation of the furan ring and the piperidine ring separately. The chlorophenoxy group is then introduced through a substitution reaction. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base and a solvent like dichloromethane . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
(5-((2-Chlorophenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
(5-((2-Chlorophenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways.
Mechanism of Action
The mechanism of action of (5-((2-Chlorophenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Piperidine vs. Piperazine Derivatives
- (5-(2-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione (CAS: 459192-65-5): Replaces the 4-methylpiperidine with a piperazine ring bearing an o-tolyl group. Exhibits distinct biological activity due to sulfur’s polarizability and the o-tolyl group’s steric effects.
- Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone: Substitutes the furan ring with a thiophene and lacks the chlorophenoxymethyl group. Thiophene’s higher electron density and sulfur atom may improve lipid solubility and membrane permeability compared to furan .
Halogen-Substituted Analogues
Chlorophenyl vs. Fluorophenyl Derivatives
- (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone: Features a fluorophenyl-oxadiazole group instead of chlorophenoxymethyl-furan. Fluorine’s electronegativity enhances metabolic stability but reduces π-π stacking interactions compared to chlorine . Demonstrates antibacterial activity, suggesting halogen choice critically impacts target selectivity.
- 1-[5-(4-Chlorophenyl)-2-thienyl]ethanone: Replaces furan with thiophene and positions chlorine at the phenyl para position.
Heterocyclic Core Modifications
Furan vs. Pyrazole Derivatives
- (5-Amino-1-phenyl-1H-pyrazol-4-yl)(2-chlorophenyl)methanone (CAS: 190269-18-2): Substitutes furan with a pyrazole ring and includes an amino group. The pyrazole’s hydrogen-bonding capacity may enhance interactions with enzymatic targets, such as kinases . Lacks the ether linkage, reducing conformational flexibility compared to the target compound.
Data Tables: Comparative Analysis
Table 1. Structural and Functional Group Comparisons
| Compound Name | Core Heterocycle | Key Substituents | Unique Features |
|---|---|---|---|
| Target Compound | Furan | 2-Chlorophenoxymethyl, 4-methylpiperidine | Ether linkage, chloro-substituted aryl |
| (5-(2-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione | Furan | o-Tolyl, piperazine, methanethione | Sulfur-based carbonyl, steric o-tolyl |
| Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone | Thiophene | Phenyl, piperidine | Sulfur heterocycle, no ether linkage |
| (5-Amino-1-phenyl-1H-pyrazol-4-yl)(2-chlorophenyl)methanone | Pyrazole | Amino, 2-chlorophenyl | Hydrogen-bonding amino group |
Key Findings and Implications
- Halogen Effects: Chlorine in the target compound likely improves lipophilicity and target binding compared to fluorine or non-halogenated analogues.
- Heterocycle Choice : Furan’s oxygen vs. thiophene’s sulfur or pyrazole’s nitrogen alters electronic properties and bioavailability.
- Structural Flexibility : The ether linkage in the target compound may confer conformational adaptability, enhancing interaction with diverse biological targets.
Biological Activity
(5-((2-Chlorophenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
- Chemical Formula : C18H20ClNO3
- Molecular Weight : 342.78 g/mol
- CAS Number : 494852-40-3
The compound has been studied for its interaction with various biological targets. Its structure suggests potential activity against specific enzymes and receptors involved in disease pathways.
- Inhibition of Enzymes : The compound shows promise as an inhibitor of certain enzymes that play roles in metabolic pathways. For instance, it may interact with fatty acid synthase, similar to other compounds that disrupt mitochondrial function and have implications in cancer treatment .
- Receptor Modulation : Initial studies indicate that it may act as a modulator of neurotransmitter receptors, which could lead to applications in neurological disorders .
Biological Activity Studies
Research has highlighted several areas where (5-((2-Chlorophenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone exhibits biological activity:
Anticancer Activity
Several studies have reported the cytotoxic effects of this compound on various cancer cell lines. It has been noted for its selective action against tumorigenic cells while sparing normal cells.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa | 10.5 | Induces apoptosis through intrinsic pathways |
| K562 | 12.3 | Selective toxicity compared to normal cells |
| MDA-MB-361 | 15.0 | Comparable efficacy to cisplatin |
Anti-Osteoporosis Potential
The compound has been identified as having anti-osteoporosis properties, suggesting it could be beneficial in treating bone density loss associated with aging or certain diseases .
Case Studies
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of the compound on different cancer cell lines, revealing significant inhibition of cell proliferation in HeLa and K562 cells, with mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : Another investigation indicated that the compound might protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
